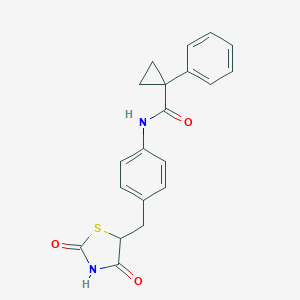

4-n-Butyl-2-methylphenyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-n-Butyl-2-methylphenyl isothiocyanate is a chemical compound with the CAS number 175205-37-5 . It is used in the food and drug industries .

Synthesis Analysis

Isothiocyanates, including 4-n-Butyl-2-methylphenyl isothiocyanate, are typically prepared using amines and highly toxic reagents such as thiophosgene . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis

The molecular formula of 4-n-Butyl-2-methylphenyl isothiocyanate is C12H15NS . The molecular weight is 205.32 .Chemical Reactions Analysis

Isothiocyanates are typically prepared using amines and highly toxic reagents such as thiophosgene . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Aplicaciones Científicas De Investigación

Synthesis of Isothiocyanates

Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, which are secondary metabolites of some plants, mainly from the Brassicaceae family . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .

Antimicrobial Activity

Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates . They have shown marked beneficial properties for human health . The antimicrobial activity of ITCs against foodborne and plant pathogens has been well documented . However, little is known about their antimicrobial properties against human pathogens .

Organic Synthetic Intermediates

Isothiocyanates are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .

Industrial Production

The method of synthesizing isothiocyanates has the potential to realize the industrial production of some complicated isothiocyanates .

Mecanismo De Acción

Target of Action

The primary target of 4-n-Butyl-2-methylphenyl isothiocyanate is the respiratory system . This compound is considered hazardous and can cause respiratory irritation .

Mode of Action

It is known to cause respiratory irritation, suggesting that it may interact with receptors or enzymes in the respiratory system .

Biochemical Pathways

Given its impact on the respiratory system, it may influence pathways related to respiration and oxygen transport .

Pharmacokinetics

Its safety data sheet indicates that it can be harmful if swallowed, in contact with skin, or if inhaled . This suggests that it can be absorbed through multiple routes and may have broad distribution within the body .

Result of Action

It is known to cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that it may cause cellular damage and inflammation in tissues with which it comes into contact .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-n-Butyl-2-methylphenyl isothiocyanate. It should be used only outdoors or in a well-ventilated area to minimize inhalation exposure . Additionally, it should be stored in a well-ventilated place with the container kept tightly closed .

Propiedades

IUPAC Name |

4-butyl-1-isothiocyanato-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NS/c1-3-4-5-11-6-7-12(13-9-14)10(2)8-11/h6-8H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMLHJJEHDPCKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=C=S)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427254 |

Source

|

| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-37-5 |

Source

|

| Record name | 4-Butyl-1-isothiocyanato-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butyl-2-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)

![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)

![6-Chloro-9-fluorobenz[g]isoquinoline-5,10-dione](/img/structure/B61863.png)

![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)